Cas no 2137616-99-8 (8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)
8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- EN300-1129178
- 2137616-99-8
-
- Inchi: 1S/C13H13BrO3/c14-10-3-1-2-8-6-9(13(15)16)11(7-4-5-7)17-12(8)10/h1-3,7,9,11H,4-6H2,(H,15,16)
- InChI Key: CAPMPXUPJXZOJJ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1OC(C(C(=O)O)C2)C1CC1
Computed Properties
- Exact Mass: 296.00481g/mol
- Monoisotopic Mass: 296.00481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 46.5Ų
8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1129178-0.05g |
8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137616-99-8 | 95% | 0.05g |
$683.0 | 2023-10-26 | |
| Enamine | EN300-1129178-0.1g |
8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137616-99-8 | 95% | 0.1g |
$715.0 | 2023-10-26 | |
| Enamine | EN300-1129178-0.25g |
8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137616-99-8 | 95% | 0.25g |
$748.0 | 2023-10-26 | |
| Enamine | EN300-1129178-0.5g |
8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137616-99-8 | 95% | 0.5g |
$781.0 | 2023-10-26 | |
| Enamine | EN300-1129178-1.0g |
8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137616-99-8 | 1g |
$813.0 | 2023-06-09 | ||
| Enamine | EN300-1129178-2.5g |
8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137616-99-8 | 95% | 2.5g |
$1594.0 | 2023-10-26 | |
| Enamine | EN300-1129178-5.0g |
8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137616-99-8 | 5g |
$2360.0 | 2023-06-09 | ||
| Enamine | EN300-1129178-10.0g |
8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137616-99-8 | 10g |
$3500.0 | 2023-06-09 | ||
| Enamine | EN300-1129178-1g |
8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137616-99-8 | 95% | 1g |
$813.0 | 2023-10-26 | |
| Enamine | EN300-1129178-5g |
8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137616-99-8 | 95% | 5g |
$2360.0 | 2023-10-26 |
8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Introduction to 8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 2137616-99-8)
8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2137616-99-8, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule features a fused benzopyran core, which is a privileged scaffold in drug discovery, combined with functional groups that enhance its pharmacological potential. The presence of a bromine substituent at the 8-position and a cyclopropyl group at the 2-position introduces unique electronic and steric properties, making it a versatile building block for the synthesis of novel bioactive molecules.
The< strong> benzopyran scaffold is well-known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Derivatives of this scaffold have been extensively studied due to their ability to interact with various biological targets. The carboxylic acid functionality at the 3-position further extends the synthetic possibilities, allowing for further derivatization into esters, amides, or other pharmacologically relevant moieties. This compound represents an important intermediate in the development of targeted therapies.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that modulate key signaling pathways involved in cancer progression. The< strong> brominated aromatic compounds have emerged as particularly promising candidates due to their enhanced binding affinity and metabolic stability. The cyclopropyl group in this molecule not only contributes to its structural rigidity but also influences its electronic properties, potentially enhancing interactions with protein targets. These features make it an attractive candidate for further exploration in oncology research.
One of the most compelling aspects of 8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is its potential as a tool compound for investigating enzyme mechanisms and ligand-receptor interactions. The< strong> bromine atom serves as a handle for chemical cross-linking or affinity labeling studies, enabling researchers to probe protein-protein interactions or enzyme-substrate binding dynamics. Additionally, the carboxylic acid moiety can be utilized for covalent attachment to probes or reporters, facilitating high-throughput screening assays.
The< strong> dihydrobenzopyran core is particularly noteworthy for its role in modulating biological pathways associated with neurodegenerative diseases. Recent studies have demonstrated that certain benzopyran derivatives exhibit neuroprotective effects by inhibiting oxidative stress and inflammation. Given the structural similarities between this compound and known bioactive molecules, it is reasonable to hypothesize that 8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid may possess similar therapeutic potential. Further investigation into its pharmacological profile could uncover novel treatments for conditions such as Alzheimer's disease or Parkinson's disease.
Synthetic chemists have also recognized the utility of this compound as a precursor for more complex scaffolds. The< strong> cyclopropyl-substituted benzopyran can undergo various transformations, including nucleophilic aromatic substitution, metal-catalyzed coupling reactions, and ring-opening modifications. These reactions enable the introduction of diverse functional groups at strategic positions within the molecule, allowing for fine-tuning of its biological activity. Such synthetic flexibility makes it an invaluable asset in medicinal chemistry libraries.
The pharmaceutical industry has increasingly adopted fragment-based drug design strategies to accelerate the discovery of novel therapeutics. Small molecular fragments like 8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid serve as starting points for generating larger lead compounds through iterative optimization. The combination of computational modeling with experimental validation has shown great promise in identifying potent inhibitors with high selectivity profiles. This compound's unique structural features make it an excellent candidate for fragment-based approaches.
In conclusion, 8-bromo-2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 2137616-99-8) represents a structurally sophisticated and pharmacologically relevant molecule with broad applications in drug discovery and medicinal biology. Its< strong> brominated dihydrobenzopyran core, combined with functional handles such as the carboxylic acid group and cyclopropyl substituent, provides numerous opportunities for synthetic elaboration and biological exploration. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are poised to play a pivotal role in developing next-generation treatments for human diseases.
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